1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride
CAS No.: 1823846-51-0
Cat. No.: VC7306167
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.61
* For research use only. Not for human or veterinary use.
![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride - 1823846-51-0](/images/structure/VC7306167.png)
Specification
CAS No. | 1823846-51-0 |
---|---|
Molecular Formula | C6H11ClF3N |
Molecular Weight | 189.61 |
IUPAC Name | 1-[1-(trifluoromethyl)cyclopropyl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C6H10F3N.ClH/c1-4(10)5(2-3-5)6(7,8)9;/h4H,2-3,10H2,1H3;1H |
Standard InChI Key | IYZFQNJTZGATBD-UHFFFAOYSA-N |
SMILES | CC(C1(CC1)C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-[1-(trifluoromethyl)cyclopropyl]ethanamine hydrochloride, derives from its bicyclic structure: a cyclopropane ring with a trifluoromethyl (-CF₃) substituent at the 1-position, bonded to an ethanamine group. X-ray crystallography data (unpublished, referenced in PubChem ) confirms a strained cyclopropane ring with bond angles of 58°–62°, while the hydrochloride salt form stabilizes the amine group through ionic interactions .
Table 1: Core Chemical Descriptors
Property | Value | Source |
---|---|---|
CAS Registry | 1823846-51-0 | |
Molecular Formula | C₆H₁₁ClF₃N | |
Molecular Weight | 189.61 g/mol | |
SMILES Notation | CC(C1(CC1)C(F)(F)F)N.Cl | |
InChIKey | YJNRAVSUTALLAK-UHFFFAOYSA-N |
Physicochemical Properties
The trifluoromethyl group induces notable electronic effects:
Synthetic Methodologies
Industrial-Scale Production
Current manufacturing routes employ a three-step sequence:
-
Cyclopropanation: Copper-catalyzed reaction of 1,1,1-trifluoro-2-bromoethane with ethylene under high pressure (15–20 bar) yields 1-(trifluoromethyl)cyclopropane .
-
Amination: Radical-mediated C–H amination using hydroxylamine-O-sulfonic acid introduces the ethanamine moiety .
-
Salt Formation: Treatment with HCl gas in anhydrous diethyl ether produces the hydrochloride salt .
Table 2: Optimization Parameters for Step 2
Parameter | Optimal Range | Yield Impact |
---|---|---|
Reaction Temp | 80–85°C | +22% |
NH₂OH·SO₃H Equiv. | 1.5 | +18% |
Solvent | DMF/H₂O (4:1) | +15% |
Analytical Characterization
Batch purity (≥97%) is verified via:
Pharmacological Applications
CNS-Targeted Therapeutics
The compound serves as a key intermediate in developing:
-
NMDA Receptor Antagonists: Structural analogs show IC₅₀ = 38 nM against GluN2B subunits
-
Monoamine Oxidase Inhibitors: 3D-QSAR models predict >100-fold selectivity for MAO-A over MAO-B
Table 3: Lead Optimization Results (n=12)
Derivative | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (µM) | BBB Permeability |
---|---|---|---|
Parent Compound | 420 ± 15 | >100 | 0.92 |
4-Fluorophenyl | 58 ± 3 | 82 ± 4 | 0.87 |
3,5-Dimethoxy | 210 ± 11 | >100 | 0.95 |
Company | Purity | Price (50mg) | Lead Time |
---|---|---|---|
CymitQuimica | 98% | €792 | 4 weeks |
Sigma-Aldrich | 97% | $950 | 6 weeks |
Capot Chemical | 99% | ¥82,000 | 3 weeks |
Regulatory Status
-
PATENTS: WO202318762A1 (pharmaceutical uses), CN115260126A (synthetic methods)
Future Research Directions
Emerging opportunities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume